molecular formula C15H22ClNO2 B2666019 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1052419-83-6

4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B2666019
CAS No.: 1052419-83-6
M. Wt: 283.8
InChI Key: QMKWKSPXXQSMLJ-UHFFFAOYSA-N
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Description

Role of Piperidine Derivatives in Knoevenagel Condensation Reactions

The Knoevenagel condensation, a cornerstone reaction for forming carbon-carbon bonds between aldehydes and active methylene compounds, is profoundly influenced by piperidine derivatives. Theoretical and experimental studies on piperidine-catalyzed reactions between benzaldehyde and acetylacetone reveal a free energy profile where the iminium ion formation step exhibits the highest barrier (21.8 kcal/mol theoretically, 20.0 kcal/mol experimentally). Piperidine’s primary catalytic role lies not in activating the aldehyde electrophile but in facilitating the elimination step. The decomposition of the carbinolamine intermediate proceeds via hydroxide ion elimination, forming an iminium ion that reacts with an enolate nucleophile.

Crucially, piperidine lowers the elimination barrier for the final product formation. For instance, the elimination of piperidine from the intermediate MS2z has a barrier of 14.1 kcal/mol, compared to 23.4 kcal/mol for hydroxide ion elimination. This difference underscores piperidine’s efficiency in stabilizing transition states through secondary amine coordination. In the context of 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride, the electron-donating ethoxy-piperidine group may further modulate the aldehyde’s electrophilicity, though this remains an area for experimental validation.

Table 1: Free Energy Barriers in Piperidine-Catalyzed Knoevenagel Condensation

Step Barrier (kcal/mol)
Iminium ion formation (TS1) 21.8
Enolate attack (TS2) 13.7
Piperidine elimination (TS3) 14.1

Enzymatic Approaches to Piperidine Scaffold Assembly

Enzymatic strategies offer stereocontrolled routes to piperidine scaffolds, which are critical for synthesizing derivatives like the 3-methylpiperidine moiety in this compound. Lysine cyclodeaminase (LCD) catalyzes the β-deamination of L-lysine to L-pipecolic acid, a piperidine precursor, via NAD^+^-dependent mechanisms. Structural studies of Streptomyces pristinaespiralis LCD reveal a substrate binding pocket accommodating lysine, ornithine, and smaller analogues through hydrogen bonding with Asp236.

Recent advances include Δ1-piperideine synthase (PS), a plant-derived PLP-dependent enzyme that directly converts lysine into Δ1-piperideine via oxidative deamination, bypassing intermediate decarboxylation steps. This non-symmetric pathway resolves long-standing questions about nitrogen incorporation in piperidine alkaloids. Chemo-enzymatic methods further enable asymmetric dearomatization of pyridines using ene-reductases (EneIREDs), yielding enantioenriched piperidines with >90% enantiomeric excess. For example, EneIRED-07 catalyzes the reduction of iminium intermediates to produce (S)-piperidines, a strategy adaptable to 3-methylpiperidine synthesis.

Multicomponent Reaction Strategies for Benzaldehyde-Piperidine Conjugates

Multicomponent reactions (MCRs) efficiently assemble benzaldehyde-piperidine conjugates by combining aldehydes, amines, and carbonyl compounds. A biocatalytic MCR using immobilized Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes (MHNTs) synthesizes piperidines from benzaldehyde, aniline, and acetoacetate esters in yields exceeding 90%. The immobilized enzyme exhibits enhanced catalytic efficiency (23.8 mM·s⁻¹) compared to free CALB (21.9 mM·s⁻¹), attributed to improved substrate diffusion and stability.

The Ugi/Pictet–Spengler sequence represents another MCR strategy. Pyridine aldehydes react with isocyanides, amines, and carboxylic acids to form tricyclic piperidine derivatives. For this compound, analogous MCRs could leverage its benzaldehyde core and piperidine ether for cyclization, potentially yielding complex heterocycles.

Table 2: Efficiency of Immobilized CALB in Piperidine Synthesis

Catalyst Substrate Scope Yield (%) Reusability (cycles)
CALB@MHNTs Aromatic aldehydes 91 10
Free CALB Aliphatic aldehydes 85 3

Properties

IUPAC Name

4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15;/h4-7,12-13H,2-3,8-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKWKSPXXQSMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylpiperidine and 4-hydroxybenzaldehyde as the starting materials.

  • Reaction Steps: The hydroxyl group of 4-hydroxybenzaldehyde is first converted to a leaving group, often by reacting it with a suitable reagent such as thionyl chloride.

  • Nucleophilic Substitution: The resulting intermediate is then reacted with 2-(3-methylpiperidin-1-yl)ethanol under nucleophilic substitution conditions to form the desired product.

  • Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the aldehyde or ether groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzoic acid

  • Reduction: 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzyl alcohol or amine derivatives

  • Substitution: Various substituted benzaldehydes or ethers

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects in treating various diseases. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride, exhibit promising anticancer properties. Research has shown that modifications in the piperidine structure can enhance cytotoxicity against specific cancer cell lines, such as hypopharyngeal tumor cells .

Neurological Disorders

The compound has been explored for its potential in treating neurological disorders, including Alzheimer's disease. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes positions it as a candidate for cognitive enhancement therapies .

Case Study: Anticancer Properties

A study conducted on piperidine derivatives demonstrated that compounds similar to this compound showed improved cytotoxicity in vitro. The study utilized three-component reactions leading to the formation of these derivatives, which were tested against various cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups .

CompoundCell LineIC50 (µM)Reference
This compoundFaDu (hypopharyngeal tumor)5.0
ControlFaDu>20

Case Study: Neurological Effects

In another investigation focusing on Alzheimer's disease models, derivatives of this compound were found to enhance memory retention in rodent models. The mechanism was attributed to the inhibition of cholinesterase enzymes, thereby increasing acetylcholine levels in the brain .

Mechanism of Action

The mechanism by which 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Structural Difference : Replaces the benzaldehyde-ethoxy chain with a diphenylmethoxy group.
  • Lacks the aldehyde functional group, limiting its utility in condensation reactions critical for synthesizing secondary amines or imines .

4-[2-(Dimethylamino)ethoxy]benzaldehyde (Itopride Intermediate)

  • Molecular Formula: C₁₁H₁₅NO₂ (free base)
  • Key Structural Difference: Substitutes 3-methylpiperidinyl with dimethylamino on the ethoxy chain.
  • Reduced metabolic stability compared to the piperidine-containing target compound, as tertiary amines like dimethylamino are more prone to oxidative deamination .

5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde (Pacritinib Intermediate)

  • Molecular Formula : C₁₃H₁₆N₂O₄ (free base)
  • Key Structural Differences :
    • Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound.
    • Nitro group at the benzaldehyde’s meta position.
  • Implications :
    • The smaller pyrrolidine ring may reduce steric hindrance but decrease receptor binding specificity due to reduced conformational flexibility .
    • The electron-withdrawing nitro group alters the benzaldehyde’s reactivity, favoring electrophilic substitutions over nucleophilic additions .

4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde Hydrochloride (CAS: 1609409-34-8)

  • Molecular Formula : C₁₅H₂₁ClN₂O₂
  • Molecular Weight : 296.80 g/mol
  • Key Structural Difference : Replaces 3-methylpiperidinyl with 4-ethylpiperazinyl.
  • Implications :
    • The piperazine ring introduces a second nitrogen atom, enabling additional hydrogen-bonding interactions in biological systems .
    • Increased basicity compared to the target compound, altering solubility and pharmacokinetics .

2-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde Hydrochloride (Ortho-Substituted Isomer)

  • Key Structural Difference : Benzaldehyde substituent at the ortho position instead of para.
  • Implications :
    • Ortho substitution introduces steric hindrance, reducing accessibility of the aldehyde group for reactions .
    • Altered electronic effects may decrease stability under acidic conditions compared to the para-substituted target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde HCl 915923-89-6 C₁₆H₂₄ClNO₂ 297.82 3-Methylpiperidinyl, para-aldehyde
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy
4-[2-(Dimethylamino)ethoxy]benzaldehyde N/A C₁₁H₁₅NO₂ 193.24 (free base) Dimethylamino
5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde N/A C₁₃H₁₆N₂O₄ 264.28 (free base) Pyrrolidinyl, nitro
4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde HCl 1609409-34-8 C₁₅H₂₁ClN₂O₂ 296.80 4-Ethylpiperazinyl

Research Findings and Implications

  • Reactivity : The para-aldehyde group in the target compound facilitates condensation reactions, making it superior to diphenylmethoxy or nitro-substituted analogs in synthesizing Schiff bases or secondary amines .
  • Pharmacological Potential: Piperidine-containing compounds (e.g., the target) exhibit higher metabolic stability than pyrrolidine or dimethylamino analogs, as evidenced by in vitro hepatic microsome assays .
  • Synthetic Challenges : Ortho-substituted isomers require stringent reaction conditions due to steric effects, whereas para-substituted derivatives like the target compound offer better yields .

Biological Activity

4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its structure features a benzaldehyde moiety linked to a piperidine derivative, which is known to influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22ClNO2
  • Molecular Weight : 284.81 g/mol
  • CAS Number : 1052414-95-5

The compound exists primarily as a hydrochloride salt, enhancing its solubility and stability for laboratory applications. Its unique structure includes a piperidine ring and an ethoxy group, which are crucial for its biological interactions.

The mechanism of action involves the interaction of the piperidine ring and aldehyde group with specific molecular targets, such as enzymes and receptors. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, potentially influencing pathways involved in cancer progression.
  • Receptor Interaction : It may bind to neurotransmitter receptors, suggesting a role in neuropharmacology.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Prostate cancer

In vitro studies indicate that these compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Neuropharmacological Effects

The piperidine structure suggests potential interactions with neurotransmitter systems. Research indicates that related compounds may exhibit anxiolytic and antidepressant-like activities in animal models .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC15H22ClNO2Piperidine structurePotential anticancer activity
4-(Ethoxy)benzaldehydeC10H12O2Simpler structureLacks significant biological activity
3-[2-(3,5-Dimethylpiperidinyl)ethoxy]benzoic acidC16H23NO3Contains carboxylic acid groupDifferent solubility and reactivity profiles

Case Studies

  • Inhibition of Pim Kinases : A study evaluated the inhibitory effects of related compounds on Pim kinases, which are overexpressed in certain cancers. The results indicated that these compounds could reduce kinase activity significantly, suggesting a pathway for therapeutic development .
  • Cytotoxicity in Cancer Models : In vitro testing on various cancer cell lines demonstrated that derivatives of this compound could induce cell death through apoptosis mechanisms, outperforming traditional chemotherapeutics in some assays .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride?

  • Methodology : The synthesis typically involves two main steps:

Piperidine Intermediate Preparation : Hydrogenation of 3-methylpyridine using palladium on carbon (Pd/C) under H₂ gas to form 3-methylpiperidine .

Ethoxylation and Benzaldehyde Functionalization : Reaction of the piperidine intermediate with a bromoethoxybenzaldehyde precursor under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF) .

  • Critical Parameters : Optimize reaction time, temperature (typically 60–80°C), and stoichiometric ratios to minimize byproducts like unreacted intermediates or over-alkylation products.

Q. How can researchers ensure purity and stability during storage?

  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
  • Stability Testing : Conduct accelerated degradation studies under varying temperatures (e.g., 25°C, 40°C) and humidity (40–75% RH) to assess hygroscopicity and thermal stability. Store in airtight containers at 2–8°C, protected from light .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for potential respiratory irritation .

Q. What physicochemical properties are critical for experimental design?

  • Key Properties :

  • Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt .
  • Melting Point : ~175–180°C (varies with purity) .
  • pH Sensitivity : Stable in acidic conditions but may degrade under strong bases due to hydrolysis of the ethoxy linkage .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • The 3-methyl group on the piperidine ring enhances lipophilicity, potentially improving blood-brain barrier penetration in neurological studies .
  • Ethoxybenzaldehyde moieties may act as electrophilic sites for covalent binding to cysteine residues in target enzymes .
    • Validation : Compare activity profiles with analogs lacking the methyl group (e.g., 4-[2-(piperidinyl)ethoxy]benzaldehyde) using enzyme inhibition assays .

Q. What are the emerging applications in medicinal chemistry?

  • Targeted Research :

  • Neurological Disorders : Modulation of serotonin or dopamine receptors due to structural similarity to known psychoactive compounds .
  • Anticancer Agents : Evaluate pro-apoptotic effects via mitochondrial pathway activation in cancer cell lines (e.g., MCF-7, HeLa) .
    • Experimental Design : Use radioligand binding assays and in vivo models (e.g., zebrafish) to assess target engagement and toxicity .

Q. How can researchers address contradictions in reported toxicity data?

  • Data Reconciliation :

  • Acute Toxicity : Discrepancies in LD₅₀ values (e.g., rodent studies vs. in silico predictions) may arise from differences in administration routes (oral vs. intravenous) .
  • Mitigation : Conduct dose-ranging studies with rigorous controls and validate using orthogonal methods (e.g., Ames test for mutagenicity) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Process Optimization :

  • Catalyst Efficiency : Replace Pd/C with heterogeneous catalysts (e.g., Raney nickel) to reduce costs and improve yield at higher scales .
  • Byproduct Management : Implement inline FTIR or HPLC monitoring to detect and remove impurities like N-oxide derivatives .
    • Regulatory Compliance : Ensure adherence to ICH guidelines for impurity thresholds (<0.15% for genotoxic impurities) .

Methodological Notes

  • Analytical Techniques :
    • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) for purity assessment .
    • NMR : Confirm substitution patterns via ¹H NMR (e.g., piperidine protons at δ 2.5–3.5 ppm; benzaldehyde proton at δ 9.8–10.2 ppm) .
  • Data Reproducibility : Cross-validate synthetic routes using PubChem or NIST data to ensure consistency .

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